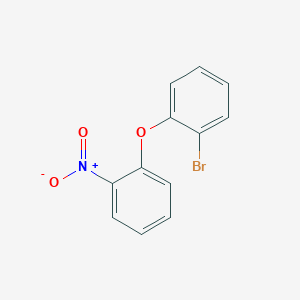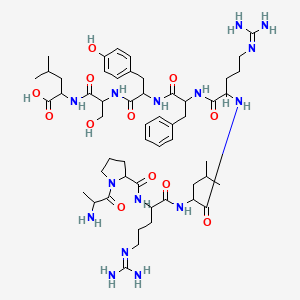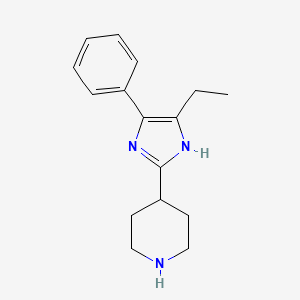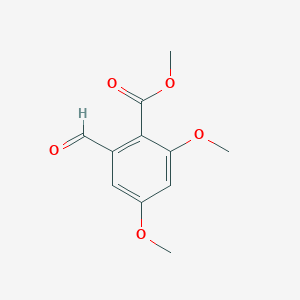
1-(2-Bromophenoxy)-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-bromo-2-(2-nitrophenoxy)- is an organic compound with the molecular formula C12H8BrNO3 It is a derivative of benzene, where a bromine atom and a nitrophenoxy group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-bromo-2-(2-nitrophenoxy)- typically involves the bromination of benzene followed by the introduction of the nitrophenoxy group. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromobenzene is then reacted with 2-nitrophenol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of Benzene, 1-bromo-2-(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
Benzene, 1-bromo-2-(2-nitrophenoxy)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the nitrophenoxy group is further oxidized to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in a polar solvent.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Reduction: Amino derivatives of benzene.
Oxidation: Oxidized benzene derivatives.
科学的研究の応用
Benzene, 1-bromo-2-(2-nitrophenoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzene, 1-bromo-2-(2-nitrophenoxy)- involves its interaction with various molecular targets. The bromine and nitrophenoxy groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1-Bromo-2-nitrobenzene: Similar structure but lacks the phenoxy group.
2-Bromo-1-nitrobenzene: Positional isomer with different substitution pattern.
1-Bromo-4-nitrobenzene: Para-substituted isomer with different reactivity.
Uniqueness
Benzene, 1-bromo-2-(2-nitrophenoxy)- is unique due to the presence of both bromine and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
60671-89-8 |
|---|---|
分子式 |
C12H8BrNO3 |
分子量 |
294.10 g/mol |
IUPAC名 |
1-(2-bromophenoxy)-2-nitrobenzene |
InChI |
InChI=1S/C12H8BrNO3/c13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)14(15)16/h1-8H |
InChIキー |
GIHFWWDTUKZFJB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)

![Ethyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B12099429.png)







